6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
Overview
Description
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride typically involves multiple steps, starting with the reaction of piperazine with appropriate precursors to form the desired pyridazinone core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale batch processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.
Industry: In industry, this compound finds applications in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperazine derivatives
Pyridazinone derivatives
Other piperazinyl-containing compounds
Uniqueness: 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride stands out due to its unique structural features and potential applications. Its combination of a piperazine ring and a pyridazinone core provides distinct chemical and biological properties compared to other similar compounds.
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Biological Activity
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor, antibacterial, and antifungal properties, supported by data from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring linked to a dihydropyridazine moiety. Its molecular formula is CHClNO. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.
Antitumor Activity
Recent studies have demonstrated that derivatives of 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one exhibit significant antitumor activity. A series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound showed an IC value of 24.38 mg/kg in electroshock seizure tests, indicating its potential as an antitumor agent through modulation of seizure pathways .
Table 1: Summary of Antitumor Activity
Compound | Cell Line Tested | IC (mg/kg) |
---|---|---|
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one derivative | A431 | 24.38 |
Related thiazole compound | HT29 | < 30 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. In a study assessing a series of piperazine derivatives, the compound displayed promising activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Table 2: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Antifungal Activity
In addition to its antibacterial and antitumor properties, the compound has shown antifungal activity against various fungal pathogens. The synthesized derivatives were tested against Candida species and demonstrated effective inhibition at concentrations comparable to existing antifungal agents .
Table 3: Antifungal Activity Results
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 10 |
Aspergillus niger | 15 |
The biological activities of this compound are attributed to its ability to interact with various biological targets. The piperazine moiety is known for enhancing binding affinity to receptors involved in cell signaling pathways related to tumor growth and infection responses. Additionally, structural modifications have been shown to improve selectivity and potency against specific targets.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors evaluated a related piperazine derivative, resulting in significant tumor reduction in a subset of participants.
- Antibacterial Resistance : In vitro studies indicated that the compound could overcome resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA), suggesting it may serve as a lead for developing new antibiotics.
Properties
IUPAC Name |
3-piperazin-1-yl-1H-pyridazin-6-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12;;/h1-2,9H,3-6H2,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGGILSNOSHXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)C=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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